N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Description
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a thiophen-2-yl substituent at position 4, and a 1,3-benzothiazol-2-amine group at position 2 of the pyrimidine core.
Synthetic routes for analogous benzothiazole-linked pyrimidines typically involve coupling reactions between halogenated pyrimidines and benzothiazole amines under palladium catalysis or nucleophilic aromatic substitution (SNAr) conditions .
Properties
IUPAC Name |
N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4S2/c17-16(18,19)13-8-10(11-6-3-7-24-11)20-14(22-13)23-15-21-9-4-1-2-5-12(9)25-15/h1-8H,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBBJHFYFSAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. One common approach includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized through the condensation of appropriate precursors, such as 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10).
Coupling Reactions: The final step involves coupling the thiophene and pyrimidine rings with the benzothiazole moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Trifluoromethyl (CF3) Impact: The CF3 group in the target compound increases molecular weight and lipophilicity compared to analogs like APY1 . This group is associated with improved metabolic stability and membrane permeability, critical for drug candidates .
Benzothiazole vs. Other Amine Groups :
- The 1,3-benzothiazol-2-amine moiety in the target compound may confer kinase inhibitory activity, as seen in CDK4/6 inhibitors like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives .
- Thiophen-2-ylmethylamine substituents (e.g., ) introduce steric bulk, which could hinder binding to active sites compared to planar benzothiazole groups .
Biological Activity: While direct data for the target compound is unavailable, structurally related pyrimidine-amine derivatives exhibit anticancer activity. For example, CDK4/6 inhibitors (e.g., compound 83 in ) show tumor growth inhibition in xenograft models via oral administration . Benzothiazole-pyrimidine hybrids (e.g., APY1) are synthesized for antimicrobial and antitumor screening, though their efficacy depends on substituent optimization .
Limitations and Contradictions:
- No direct pharmacological data exists for the target compound; activity is inferred from analogs.
- highlights the importance of thiazole-pyrimidine scaffolds for CDK inhibition, but benzothiazole analogs may exhibit divergent binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
